5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide
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Overview
Description
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzohydrazide with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential anticancer properties and is being investigated for its ability to inhibit tumor growth.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also contains an aminophenyl group and exhibits similar biological activities.
2-Aminobenzothiazole: Another heterocyclic compound with antimicrobial and anticancer properties.
Uniqueness
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
88518-11-0 |
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Molecular Formula |
C9H9N5OS |
Molecular Weight |
235.27 g/mol |
IUPAC Name |
5-(2-aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide |
InChI |
InChI=1S/C9H9N5OS/c10-6-4-2-1-3-5(6)8-13-14-9(16-8)7(15)12-11/h1-4H,10-11H2,(H,12,15) |
InChI Key |
KMOONZOXYORGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C(=O)NN)N |
Origin of Product |
United States |
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